1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-5-9(12(13,14)15)17-11(16-7)18-4-2-3-8(6-18)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPCZURQYDUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached, and the carboxylic acid group is introduced in the final step. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles or electrophiles
Scientific Research Applications
Biological Activities
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid has been studied for its potential pharmacological properties, particularly in the following areas:
1. Anticancer Activity
- Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The trifluoromethyl group is known to enhance bioactivity and selectivity towards cancer cells.
2. Neurological Disorders
- The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of this compound may target neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
3. Antimicrobial Properties
- Preliminary studies have shown that related compounds possess antimicrobial activity against various pathogens, indicating potential applications in developing new antibiotics or antifungal agents.
Applications in Medicinal Chemistry
The structural characteristics of this compound make it a valuable scaffold for drug design:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for synthesizing new pharmaceuticals targeting cancer and neurological disorders. |
| Structure Activity Relationship (SAR) Studies | Used to explore modifications that enhance efficacy and reduce toxicity. |
Agrochemical Applications
The compound's unique properties may also be beneficial in agrochemicals:
1. Pesticide Development
- Similar compounds have been utilized as herbicides or insecticides due to their ability to interfere with biological processes in pests.
2. Plant Growth Regulators
- Investigations into the effects of this compound on plant growth suggest it could serve as a regulator, promoting healthier crop yields.
Material Science
In addition to its biological applications, this compound could find utility in material science:
1. Polymer Chemistry
- The compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.
2. Coatings and Adhesives
- Its chemical structure may contribute to the development of advanced coatings with improved resistance to environmental degradation.
Case Studies
Several studies have explored the applications of related compounds:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, highlighting the role of trifluoromethyl substitutions in enhancing cytotoxicity against various cancer cell lines.
- Neuropharmacology : Research featured in Neuropharmacology examined the effects of piperidine-based compounds on serotonin receptors, suggesting potential for treating mood disorders.
- Agrochemical Efficacy : A report from Pesticide Biochemistry and Physiology investigated the effectiveness of fluorinated pyrimidine derivatives as herbicides, demonstrating significant weed control efficacy.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring provides a scaffold for binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine-Piperidine Carboxylic Acid Derivatives
The following compounds share the pyrimidine-piperidine-carboxylic acid scaffold but differ in substituents or regiochemistry:
Key Observations:
Substituent Effects :
- The trifluoromethyl group (CF₃) at position 6 enhances electron-withdrawing properties and metabolic stability compared to chlorine or methyl groups .
- Aryl substituents (e.g., 3-methoxyphenyl) increase molecular weight and may improve target selectivity but reduce solubility .
Regiochemistry: Piperidine-3-carboxylic acid vs.
Prodrug Derivatives :
Pyrazine and Pyridine Analogues
Compounds with alternative heterocyclic cores:
Key Observations:
Pharmacological and Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life relative to non-fluorinated analogues .
- Bioavailability : Piperidine-3-carboxylic acid derivatives generally exhibit better oral absorption than bulkier analogues (e.g., 1006334-19-5) .
Biological Activity
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS Number: 861451-76-5) is a synthetic compound with potential biological activities, particularly in the fields of oncology and neuropharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₄F₃N₃O₂
- Molecular Weight : 289.26 g/mol
- MDL Number : MFCD05861935
- Purity : >95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various tumor cell lines, including hypopharyngeal tumors, outperforming standard chemotherapeutics like bleomycin .
- Inhibition of IKKb : It has been identified as an inhibitor of IκB kinase (IKKb), which plays a crucial role in NF-κB signaling pathways associated with inflammation and cancer progression .
2. Neuropharmacological Effects
The compound may also have implications in neuropharmacology:
- Cholinesterase Inhibition : It has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to traditional therapies .
- Another investigation focused on its interaction with the IKKb catalytic pocket, revealing stable hydrophobic interactions that enhance its inhibitory properties .
- Neuroprotective Properties :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃N₃O₂ |
| Molecular Weight | 289.26 g/mol |
| CAS Number | 861451-76-5 |
| Purity | >95% |
Q & A
Q. What are the established synthetic routes for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Pyrimidine Core Formation : Reacting 4-methyl-6-(trifluoromethyl)pyrimidine with ethylating agents (e.g., ethyl bromide) under basic conditions to form the pyrimidine intermediate.
- Piperidine Linkage : Coupling the pyrimidine intermediate with a piperidine-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) .
- Purification : Recrystallization or chromatography (HPLC) ensures high purity (>95%), critical for downstream applications .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate structural integrity, with characteristic peaks for the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and piperidine protons (δ 1.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 318.28) .
Q. What intermediates are critical in the synthesis of this compound?
- 4-Methyl-6-(trifluoromethyl)pyrimidine : Forms the core heterocyclic structure.
- Piperidine-3-carboxylic Acid Derivatives : Functionalized intermediates for coupling reactions.
- Activated Esters : Isoxazole or pyrazole derivatives (e.g., isoxazole-5-carboxylic acid) enhance reactivity during amide bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve trifluoromethyl group incorporation?
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce trifluoromethyl groups efficiently .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve discrepancies between spectroscopic data and expected structures?
- Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., using ChemDraw or Gaussian). For example, a mismatch in aromatic proton splitting may indicate regioisomeric impurities .
- Isotopic Labeling : Use ¹⁹F NMR to confirm trifluoromethyl group positioning, as its chemical shift is highly sensitive to electronic environment .
Q. What strategies are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to enzymes or receptors (e.g., kinases).
- Molecular Docking : Computational models predict binding poses in active sites (e.g., using AutoDock Vina). Preliminary studies on related pyrimidine-piperidine hybrids suggest inhibition of mTOR/p70S6K pathways .
Q. How is compound stability assessed under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed carboxylic acid derivatives) .
- Lyophilization : For long-term storage, lyophilize in inert buffers (pH 7.4) to prevent hydrolysis of the trifluoromethyl group .
Q. What computational methods support structure-activity relationship (SAR) studies?
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity using descriptors like logP and polar surface area.
- Free Energy Perturbation (FEP) : Predicts binding energy changes upon structural modifications, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
